molecular formula C8H8N6 B14329441 1-(Diazidomethyl)-4-methylbenzene CAS No. 110840-15-8

1-(Diazidomethyl)-4-methylbenzene

Cat. No.: B14329441
CAS No.: 110840-15-8
M. Wt: 188.19 g/mol
InChI Key: VFHNCUGAMGWFGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Diazidomethyl)-4-methylbenzene is a hypothetical or less-documented aromatic compound featuring a para-methylbenzene core substituted with a diazidomethyl group (–CH(N₃)₂). Such a configuration suggests high reactivity due to the presence of multiple azide groups, which are known for their roles in click chemistry, explosives, and photolabile applications. This article compares its inferred properties and reactivity with structurally related compounds, leveraging data from analogous azide, halide, and sulfone derivatives of 4-methylbenzene.

Properties

CAS No.

110840-15-8

Molecular Formula

C8H8N6

Molecular Weight

188.19 g/mol

IUPAC Name

1-(diazidomethyl)-4-methylbenzene

InChI

InChI=1S/C8H8N6/c1-6-2-4-7(5-3-6)8(11-13-9)12-14-10/h2-5,8H,1H3

InChI Key

VFHNCUGAMGWFGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(N=[N+]=[N-])N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Diazidomethyl)-4-methylbenzene typically involves the introduction of azido groups to a methylbenzene precursor. One common method is the diazotization of 4-methylbenzylamine followed by azidation. The reaction conditions often require the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Diazidomethyl)-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the azido groups to amines.

    Substitution: The azido groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include reducing agents like hydrogen gas or lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Diazidomethyl)-4-methylbenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s azido groups make it useful in bioconjugation techniques, such as click chemistry, for labeling biomolecules.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 1-(Diazidomethyl)-4-methylbenzene exerts its effects involves the reactivity of its azido groups. These groups can participate in cycloaddition reactions, forming stable triazole rings. The molecular targets and pathways involved depend on the specific application, such as binding to biomolecules in biological systems or reacting with other chemicals in industrial processes.

Comparison with Similar Compounds

1-(Azidomethyl)-4-methylbenzene (CAS 17271-89-5)

  • Molecular Formula : C₈H₉N₃
  • Molecular Weight : 147.18 g/mol
  • Properties : Boiling point: 94°C (12 Torr); Flash point: -33°C .
  • Reactivity : Participates in Staudinger reactions and copper-catalyzed azide-alkyne cycloaddition (CuAAC) due to the terminal azide group.
  • Hazards : Flammable (F) and irritating (Xi); requires careful handling to avoid decomposition .

1-(1-Azidoethenyl)-4-methylbenzene (CAS 89108-49-6)

  • Molecular Formula : C₉H₉N₃
  • Molecular Weight : 159.19 g/mol
  • Reactivity : The vinyl azide group enables [3+2] cycloadditions and photolytic decomposition to nitrenes, useful in polymer crosslinking .

1-(2-Bromoethoxy)-4-methylbenzene (CAS 18800-34-5)

  • Molecular Formula : C₉H₁₁BrO
  • Molecular Weight : 215.09 g/mol
  • Properties : Boiling point: 107–108°C (8 mmHg); liquid at room temperature .
  • Applications : Alkylating agent in nucleophilic substitutions; precursor for ether-linked pharmaceuticals.

1-(Chloromethyl)-4-methylbenzene

  • Reactivity : Used in cross-coupling reactions (e.g., with alkenyl halides) to form sp³–sp² bonds, as demonstrated in Table 1 of .

1-[(Diiodomethyl)sulfonyl]-4-methylbenzene (CAS 20018-09-1)

  • Molecular Formula : C₈H₈I₂O₂S
  • Molecular Weight : 422.02 g/mol
  • Hazards : Oral rat TDLo: 5 g/kg (reproductive effects) .
  • Applications : Antimicrobial agent due to iodine content.

1-(Difluoromethoxy)-4-methylbenzene (CAS 1583-83-1)

  • Properties : Enhanced metabolic stability from fluorine atoms; used in agrochemicals .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Properties Reactivity/Applications Hazards
This compound (hypothetical) C₈H₈N₆ ~188.18 (estimated) Likely low thermal stability Explosives, photolabile linkers High explosion risk (inferred)
1-(Azidomethyl)-4-methylbenzene C₈H₉N₃ 147.18 BP: 94°C (12 Torr); FP: -33°C Click chemistry, bioconjugation Flammable, irritant
1-(1-Azidoethenyl)-4-methylbenzene C₉H₉N₃ 159.19 Photolabile Polymer crosslinking Shock-sensitive (inferred)
1-(2-Bromoethoxy)-4-methylbenzene C₉H₁₁BrO 215.09 BP: 107–108°C (8 mmHg) Alkylating agent Toxic upon ingestion
1-[(Diiodomethyl)sulfonyl]-4-methylbenzene C₈H₈I₂O₂S 422.02 High molecular weight Antimicrobial applications Reproductive toxicity
1-(Chloromethyl)-4-methylbenzene C₈H₇Cl 140.60 Liquid Cross-coupling reactions Corrosive

Reactivity and Hazard Analysis

  • Azide Derivatives: this compound is expected to exhibit higher reactivity and explosion risk compared to monoazide analogs due to the presence of two azide groups. Its instability under heat or friction would limit practical applications without stabilization. 1-(Azidomethyl)-4-methylbenzene is safer but still requires stringent handling protocols .
  • Halide and Sulfone Derivatives :

    • Bromoethoxy and chloromethyl derivatives are less reactive toward uncontrolled decomposition but pose toxicity risks (e.g., alkylation-induced DNA damage).
    • Diiodomethyl sulfone’s iodine content enhances antimicrobial activity but introduces heavy-metal toxicity concerns .
  • Fluorinated Analogs :

    • The difluoromethoxy group improves metabolic stability, making such compounds valuable in drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.